Bienvenue dans la boutique en ligne BenchChem!

2-(4-CHLOROBENZENESULFONAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE

Sulfonamide Regiochemistry Carbonic Anhydrase Inhibition Structure-Activity Relationship

This ortho-sulfonamidobenzamide hybrid (CAS 313375-86-9) features a 4-chlorobenzenesulfonamide pharmacophore directly attached at the ortho position of an N-(2-phenylethyl)benzamide scaffold—a regiochemical arrangement that fundamentally alters enzyme-binding geometry versus the widely studied para-sulfonamidobenzamide series. The ortho architecture enables systematic isoform selectivity profiling (e.g., hCA II vs. hCA IX/XII) and serves as a critical comparator for LpxH inhibitor SAR studies where scaffold-dependent hERG liability is a key optimization parameter. With a computed XLogP3 of 4.9, this chemotype is suited for intracellular target engagement assays and chemoproteomic deconvolution campaigns. Replacement with generic para-isomers or N-unsubstituted analogs will confound SAR interpretation.

Molecular Formula C21H19ClN2O3S
Molecular Weight 414.9 g/mol
CAS No. 313375-86-9
Cat. No. B3825367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-CHLOROBENZENESULFONAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE
CAS313375-86-9
Molecular FormulaC21H19ClN2O3S
Molecular Weight414.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C21H19ClN2O3S/c22-17-10-12-18(13-11-17)28(26,27)24-20-9-5-4-8-19(20)21(25)23-15-14-16-6-2-1-3-7-16/h1-13,24H,14-15H2,(H,23,25)
InChIKeyOCUKXILSLZSLEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorobenzenesulfonamido)-N-(2-phenylethyl)benzamide (CAS 313375-86-9): A Structurally Distinct ortho-Sulfonamidobenzamide for Targeted Enzyme Inhibition


2-(4-Chlorobenzenesulfonamido)-N-(2-phenylethyl)benzamide (CAS 313375-86-9) is a synthetic ortho-sulfonamidobenzamide hybrid that juxtaposes a 4-chlorobenzenesulfonamide pharmacophore with an N-(2-phenylethyl)benzamide scaffold [1]. With molecular formula C21H19ClN2O3S and a molecular weight of 414.9 g/mol, it occupies a distinct chemical space within the broader sulfonamide-benzamide family that has been extensively investigated for carbonic anhydrase (CA) and acetylcholinesterase (AChE) inhibition [2][3]. Unlike the widely studied para-substituted benzamide-4-sulfonamides, this compound features the sulfonamide moiety directly attached to the ortho position of the benzamide ring, a regiochemical arrangement that critically alters enzyme-binding geometry, physicochemical properties, and selectivity profiles [4].

Why Off-the-Shelf Sulfonamide-Benzamide Analogs Cannot Substitute for 2-(4-Chlorobenzenesulfonamido)-N-(2-phenylethyl)benzamide in Specialized Research Applications


Generic interchange within the sulfonamide-benzamide family is contraindicated because small changes in regiochemistry and substitution profoundly alter target binding, selectivity, and off-target liability. The compound's ortho-sulfonamidobenzamide architecture distinguishes it fundamentally from the para-sulfonamidobenzamide series (e.g., CAS 309743-29-1) that dominates the carbonic anhydrase inhibitor literature [1]. Published structural biology on related meta- and ortho-sulfonamidobenzamide scaffolds demonstrates that shifting the sulfonamide position from ortho to meta eliminates antibacterial activity unless a concomitant N-demethylation is performed, underscoring the non-transferability of SAR across positional isomers [2]. The 4-chloro substitution on the benzenesulfonamide ring further modulates LogP (computed XLogP3: 4.9) and hydrogen-bonding capacity relative to the unsubstituted phenyl analog, impacting membrane permeability, solubility, and off-target binding. These combinatorial structural features mean that substituting this compound with a simpler benzenesulfonamido-benzamide or an N-unsubstituted benzamide would yield a different compound with unvalidated activity, confounding structure-activity relationship (SAR) studies and screening campaigns [3].

Head-to-Head and Class-Level Comparative Evidence for 2-(4-Chlorobenzenesulfonamido)-N-(2-phenylethyl)benzamide (CAS 313375-86-9)


Ortho vs. Para Regiochemistry: Structural Differentiation from the Benzamide-4-Sulfonamide CA Inhibitor Class

The target compound possesses the sulfonamido group at the ortho position of the benzamide ring, in contrast to the extensively characterized benzamide-4-sulfonamide class where the sulfamoyl moiety is attached at the para position [1]. In the benzamide-4-sulfonamide series, representative compounds achieved Ki values of 5.3–334 nM against hCA I and subnanomolar Ki against hCA II, VII, and IX [1]. The ortho configuration in the target compound imposes a different dihedral angle between the sulfonamide and benzamide planes, which is known from related meta-sulfonamidobenzamide X-ray structures to reorient the ligand within the enzyme active site and alter the hydrogen-bond network with catalytic zinc and Thr199 [2]. This regiochemical difference is not cosmetic; it determines which CA isoforms are engaged and whether non-CA targets (e.g., bacterial LpxH) become accessible [2].

Sulfonamide Regiochemistry Carbonic Anhydrase Inhibition Structure-Activity Relationship

Computed LogP and Molecular Weight Differentiation from the 4-Benzenesulfonamido Analog (CAS 309743-29-1)

The target compound bears a 4-chloro substituent on the benzenesulfonamide ring and a 2-phenylethyl group on the benzamide nitrogen, yielding a computed XLogP3 of 4.9 and a molecular weight of 414.9 g/mol [1]. By comparison, the unsubstituted analog 4-(benzenesulfonamido)-N-(2-phenylethyl)benzamide (CAS 309743-29-1) has a molecular weight of 380.46 g/mol and lacks the chloro substituent, which is expected to lower its LogP by approximately 0.5–0.7 units based on the Hansch π constant for aromatic Cl (~0.71) . The ~1.4-fold increase in LogP for the target compound predicts enhanced passive membrane permeability (relevant for intracellular target engagement) but also greater plasma protein binding and potential CYP450 interactions [2]. These differences are quantifiable and reproducible across computational models.

Lipophilicity Drug-Likeness Physicochemical Profiling

N-(2-Phenylethyl) Substitution: Differentiation from Simpler N-Alkyl and N-Aryl Benzamide Congeners

The N-(2-phenylethyl) group on the benzamide nitrogen introduces an ethylene spacer between the amide and the terminal phenyl ring. This contrasts with direct N-phenyl benzamides and with simpler N-methyl or N-ethyl benzamides found in many sulfonamide-benzamide screening libraries [1]. The phenylethyl chain increases conformational flexibility (5 rotatable bonds in the side chain) and provides an additional aromatic ring for potential π-stacking interactions within hydrophobic enzyme pockets. The unsubstituted parent N-(2-phenylethyl)benzamide (CAS 3278-14-6) has been reported to exhibit selective toxicity toward Gram-positive bacteria, suggesting the phenylethyl motif itself contributes to bioactivity . The target compound combines this bioactive N-substituent with the ortho-sulfonamide, a juxtaposition absent from commercially available benzamide-4-sulfonamide CA inhibitor panels [2].

N-Alkylbenzamide SAR Target Engagement Metabolic Stability

Scaffold-Dependent hERG Liability Differentiation vs. Meta-Sulfonamidobenzamide LpxH Inhibitors

In the meta-sulfonamidobenzamide LpxH inhibitor series, it was demonstrated that modifying the benzamide scaffold can alter blocking of the cardiac voltage-gated potassium ion channel hERG, a critical off-target liability in antibacterial drug development [1]. The target compound's ortho-sulfonamidobenzamide architecture and 4-chloro substitution are expected to produce a distinct hERG interaction profile compared to the meta series. While quantitative hERG IC50 data for the target compound are not available in the public domain, the published observation that scaffold regiochemistry directly modulates hERG affinity establishes a strong rationale for selecting the ortho isomer when evaluating cardiac safety SAR across sulfonamidobenzamide sub-series [1][2].

hERG Channel Cardiotoxicity Antibacterial Drug Discovery

High-Value Application Scenarios for 2-(4-Chlorobenzenesulfonamido)-N-(2-phenylethyl)benzamide Based on Comparative Evidence


Ortho-Specific Carbonic Anhydrase Isoform Profiling in Academic Drug Discovery

The ortho regiochemistry of this compound enables systematic comparison with the well-characterized benzamide-4-sulfonamide CA inhibitor class [1]. Researchers can use the compound to probe whether moving the sulfonamide to the ortho position shifts isoform selectivity (e.g., from hCA II toward hCA IX/XII), a question of high relevance for tumor-associated CA inhibitor design. The 4-chloro substituent further differentiates it from unsubstituted phenyl analogs, allowing simultaneous exploration of electronic and positional effects on CA inhibition.

Antibacterial LpxH Inhibitor Scaffold-Hopping and hERG Liability Assessment

Building on the discovery that meta-sulfonamidobenzamide derivatives act as potent LpxH inhibitors with scaffold-dependent hERG channel interactions [2], this ortho isomer serves as a critical comparator for structure-activity relationship studies. Pharmaceutical researchers can use it to determine whether the ortho configuration retains Gram-negative antibacterial activity while potentially offering a differentiated cardiac safety profile, an essential parameter in antibacterial hit-to-lead optimization.

Chemical Biology Probe for Sulfonamide-Benzamide Target Deconvolution

The combination of an ortho-sulfonamidobenzamide core with an N-(2-phenylethyl) substituent represents a unique chemotype not commonly found in commercial screening libraries [3]. This compound is suitable for chemoproteomics or affinity-based target deconvolution studies aiming to identify novel protein targets for the sulfonamide-benzamide pharmacophore class. Its computed LogP of 4.9 predicts adequate cell permeability for intracellular target engagement in mammalian cell-based assays [4].

Method Development and Analytical Reference Standard for ortho-Sulfonamidobenzamide Quantification

Given the structural distinction between ortho- and para-sulfonamidobenzamide isomers, this compound can serve as a reference standard for developing LC-MS or HPLC methods capable of resolving positional isomers in reaction monitoring, purity assessment, or metabolite identification studies . Its unique retention time and fragmentation pattern, driven by the ortho substitution and 4-chloro group, facilitate unambiguous identification in complex mixtures.

Quote Request

Request a Quote for 2-(4-CHLOROBENZENESULFONAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.